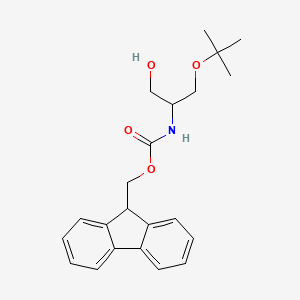

N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol

Description

Strategic Significance in Modern Organic Synthesis

The strategic importance of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol in modern organic synthesis lies in the orthogonal nature of its protecting groups. nih.gov The Fmoc group is base-labile, typically removed with a mild base like piperidine (B6355638), while the tert-butyl ether is acid-labile, requiring a strong acid such as trifluoroacetic acid for cleavage. nih.govembrapa.brnih.gov This differential reactivity allows chemists to selectively unmask either the amine or the hydroxyl group, enabling sequential modifications at different points in a synthetic route without disturbing other sensitive parts of the molecule. nih.gov

This "orthogonal protection" strategy is a cornerstone of modern synthetic methodologies like solid-phase peptide synthesis (SPPS), where building blocks are added sequentially to a growing chain attached to a solid support. embrapa.brresearchgate.net The ability to deprotect specific functional groups under distinct conditions prevents unwanted side reactions and simplifies the purification of intermediates. ub.edu The use of the t-butyl group for side-chain protection is a common strategy in Fmoc-based SPPS for amino acids like serine and threonine. chemscene.com This strategic design makes this compound a highly efficient and predictable component in the construction of complex molecular architectures.

Foundational Role as a Chiral Synthone and Building Block

Enantiomerically pure β-amino alcohols are in high demand as chiral synthons for a variety of organic reactions. peptide.com this compound, with its defined (S)-configuration at the 2-position, serves as a quintessential chiral building block. The inherent chirality of this molecule is crucial in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. This is particularly important in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. biocrick.com

The use of such chiral building blocks from the "chiral pool" — readily available, enantiomerically pure natural products like amino acids — is a powerful strategy for introducing stereocenters into a molecule in a controlled manner. biocrick.com By incorporating this compound, chemists can dictate the three-dimensional arrangement of atoms in the final product, which is essential for its function, especially in biological systems where molecular recognition is highly specific. cphi-online.com

Overview of Applications in Peptide and Peptidomimetic Chemistry

The primary application of this compound is in the synthesis of peptides and related compounds. embrapa.br Amino alcohols are key components of some peptide active pharmaceutical ingredients. A notable example of the use of this building block is in the high-yield synthesis of DTPA-D-Phe1-octreotide, a peptide radiopharmaceutical used for imaging somatostatin (B550006) receptor-positive tumors. In this synthesis, Fmoc-Thr(tBu)-ol is loaded onto a 2-chlorotrityl chloride resin, which serves as the solid support for the subsequent assembly of the peptide chain using Fmoc chemistry.

Beyond natural peptides, this compound is valuable in the construction of peptidomimetics. These are molecules that mimic the structure and function of peptides but have modified backbones or side chains to improve properties such as stability against enzymatic degradation or oral bioavailability. The amino alcohol moiety can be incorporated to create peptide bond surrogates, altering the traditional amide backbone of a peptide. peptide.com This modification can lead to novel therapeutic agents with enhanced pharmacological profiles.

Context within Protected Amino Alcohol and Specialized Building Block Libraries

This compound is a member of a broader class of protected amino alcohols, which are considered valuable building blocks in organic synthesis. Chemical suppliers offer extensive libraries of these specialized reagents, featuring various combinations of protecting groups and stereochemistries to meet the diverse needs of synthetic chemists. These libraries are crucial for drug discovery and development, providing the tools to rapidly synthesize and test a wide array of new chemical entities. cphi-online.com

The availability of a diverse set of building blocks, including this compound, allows for the systematic exploration of chemical space in the search for new bioactive molecules. By having a ready supply of such well-defined and reliable synthons, researchers can accelerate the hit-to-lead optimization process in drug discovery and develop novel materials with tailored properties. biocrick.com The inclusion of this specific threoninol derivative in these libraries underscores its utility and importance in contemporary chemical research.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate |

| Synonyms | Fmoc-Thr(tBu)-ol |

| CAS Number | 189337-28-8 |

| Molecular Formula | C23H29NO4 |

| Molecular Weight | 383.48 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

Data sourced from multiple chemical supplier databases.

Protecting Groups in this compound

| Protecting Group | Protected Functional Group | Cleavage Condition |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | α-Amine | Base-labile (e.g., 20-50% piperidine in DMF) |

| t-Bu (tert-Butyl) | Side-chain Hydroxyl | Acid-labile (e.g., Trifluoroacetic acid) |

This table illustrates the orthogonal nature of the protecting groups, a key strategic feature in its synthetic applications. nih.govembrapa.brnih.gov

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[1-hydroxy-3-[(2-methylpropan-2-yl)oxy]propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,24H,12-14H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEHAICNNOERSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Pathways and Methodological Advancements

Enantioselective Synthesis of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol and Related Stereoisomers

The cornerstone of synthesizing the target compound is the establishment of the chiral center at the C2 position with the desired (S)-configuration. Several sophisticated strategies have been developed to achieve this, including asymmetric catalysis, chiral pool synthesis, and diastereoselective reactions.

Asymmetric Catalysis in Stereocenter Construction

Asymmetric catalysis offers an efficient route to chiral amino alcohols by converting prochiral substrates into enantiomerically enriched products using a small amount of a chiral catalyst. A common strategy involves the enantioselective reduction of a prochiral α-amino ketone precursor.

Catalysts based on transition metals like Ruthenium (Ru) and Iridium (Ir), complexed with chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or chiral diamines, are highly effective for the hydrogenation of ketones. For the synthesis of the target compound's backbone, a precursor like 2-amino-3-t-butoxy-1-propanone could be reduced. The catalyst, possessing a specific chirality, facilitates the delivery of a hydride to one face of the ketone, leading to the preferential formation of one enantiomer of the resulting alcohol.

Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric reducing agent like borane (B79455) (BH₃) or catecholborane. This system is renowned for its high enantioselectivity in the reduction of a wide range of ketones. The predictable stereochemical outcome is governed by the conformation of the ketone coordinated to the Lewis acidic boron center of the catalyst.

Table 1: Representative Asymmetric Catalytic Systems for Ketone Reduction

| Catalytic System | Reductant | Typical Substrate | Key Feature |

|---|---|---|---|

| Ru-BINAP | H₂ | α-Amino Ketones | High enantioselectivity for chelating ketones. |

| CBS Catalyst (Oxazaborolidine) | Borane (BH₃•THF) | Simple Aryl/Alkyl Ketones | Predictable stereochemistry and high enantiomeric excess (ee). |

Chiral Pool Synthesis Approaches

Chiral pool synthesis leverages naturally occurring, inexpensive, and enantiomerically pure starting materials to impart chirality to the target molecule. For the synthesis of this compound, the amino acid L-serine is an ideal starting material as it already contains the required (S)-stereocenter at the C2 position.

A typical synthetic sequence commencing from L-serine involves several key steps:

Protection of Functional Groups: The amino and carboxylic acid groups of L-serine are first protected. The amino group can be protected with a Boc (tert-butoxycarbonyl) group, and the carboxylic acid is often converted to a methyl or ethyl ester.

Side-Chain Etherification: The primary hydroxyl group of the serine side chain is converted to a tert-butoxy (B1229062) ether. This is a crucial step that will be discussed in more detail in section 2.2.2.

Reduction of the Carboxylic Acid: The protected ester group is selectively reduced to a primary alcohol. This is commonly achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid or lithium aluminum hydride (LiAlH₄) at low temperatures to avoid side reactions. This step yields (S)-2-(Boc-amino)-3-t-butoxy-1-propanol.

Protecting Group Exchange: Finally, the Boc group is removed from the amine under acidic conditions, and the more versatile Fmoc (9-fluorenylmethoxycarbonyl) group is installed to yield the final target compound.

This approach is highly reliable as it transfers the inherent chirality of the starting material directly to the product, avoiding the need for chiral separation or an asymmetric induction step. semanticscholar.org

Diastereoselective Reaction Sequences

When a molecule contains multiple stereocenters, diastereoselective reactions are employed to control their relative configuration. In the context of synthesizing stereoisomers of the target compound, a key step could be the diastereoselective reduction of an α-amino-β-alkoxy ketone. The existing stereocenter at the α-position directs the stereochemical outcome of the reduction at the adjacent carbonyl group.

The stereoselectivity of such reductions can be influenced by the choice of reducing agent and the nature of the protecting groups on the nitrogen and oxygen atoms. nih.gov For instance, reductions of β-amino ketones with samarium(II) iodide (SmI₂) have shown that the stereochemical outcome can be directed by the N-protecting group; N-acyl groups often lead to syn-1,3-amino alcohols, while N-aryl groups can favor the anti-diastereomer. nih.gov

Similarly, chelation-controlled reductions are a powerful tool. Using reducing agents like zinc borohydride (Zn(BH₄)₂) can lead to the formation of a cyclic chelate between the metal ion, the carbonyl oxygen, and the heteroatom of the α-substituent. The hydride is then delivered to the less sterically hindered face of the carbonyl, leading to a predictable diastereomer. In contrast, non-chelating, bulky reducing agents like L-Selectride® can provide the opposite diastereomer by favoring a non-chelated transition state where steric hindrance dictates the direction of hydride attack.

Table 2: Reagents for Diastereoselective Reductions of β-Heteroatom Ketones

| Reagent | Proposed Control Element | Predominant Diastereomer |

|---|---|---|

| Samarium(II) Iodide (SmI₂) | Chelation with N-acyl group | syn |

| Zinc Borohydride (Zn(BH₄)₂) | Chelation Control | syn |

Strategic Protecting Group Manipulations

The successful synthesis of this compound relies heavily on an orthogonal protecting group strategy, allowing for the selective modification of one functional group in the presence of others. The Fmoc group on the amine and the tert-butyl ether on the side-chain hydroxyl are key components of this strategy.

Optimized Conditions for Fmoc Amine Protection and Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis due to its stability under acidic conditions and its facile removal under mild basic conditions. total-synthesis.com

Fmoc Protection: The introduction of the Fmoc group onto the primary amine of (S)-2-amino-3-t-butoxy-1-propanol is typically achieved using an activated Fmoc derivative. The most common reagent is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) due to its stability and ease of handling. total-synthesis.com The reaction is generally performed under weakly basic aqueous-organic conditions (Schotten-Baumann conditions), often using sodium bicarbonate or a similar base in a solvent mixture like dioxane/water or DMF. total-synthesis.com

Reaction: Amine + Fmoc-OSu → Fmoc-Amine + N-Hydroxysuccinimide

Conditions: NaHCO₃, Dioxane/H₂O, Room Temperature

Fmoc Deprotection: The key advantage of the Fmoc group is its lability to bases. Deprotection proceeds via a β-elimination mechanism initiated by the abstraction of the acidic proton on the fluorenyl ring. The standard condition for Fmoc removal is treatment with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). total-synthesis.com The liberated dibenzofulvene byproduct is trapped by the excess amine to prevent side reactions.

Table 3: Optimized Conditions for Fmoc Group Manipulation

| Transformation | Reagent(s) | Solvent | Key Considerations |

|---|---|---|---|

| Protection | Fmoc-OSu, NaHCO₃ | Dioxane/H₂O | Fmoc-OSu is preferred over Fmoc-Cl for fewer side reactions. |

| Deprotection (Standard) | 20% Piperidine | DMF | Fast and efficient; requires removal of basic reagents before subsequent steps. |

Robust tert-Butoxy Ether Formation and Cleavage

The tert-butyl (tBu) ether is used to protect the side-chain hydroxyl group. It is highly robust under the basic conditions used for Fmoc deprotection and the nucleophilic conditions of peptide coupling, making it an excellent orthogonal protecting group.

tert-Butoxy Ether Formation: Formation of the t-butyl ether on the primary hydroxyl of a serine derivative can be challenging. A modern and efficient method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the solvent and the tert-butylating agent. organic-chemistry.org This method is powerful for the tert-butylation of alcohols and avoids the use of highly hazardous reagents like isobutylene (B52900) gas. organic-chemistry.orgthieme.de Another mild protocol proceeds with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a Lewis acid such as Mg(ClO₄)₂. organic-chemistry.org

tert-Butoxy Ether Cleavage: The t-butyl ether is typically cleaved under strongly acidic conditions. Trifluoroacetic acid (TFA), often in dichloromethane (DCM) with scavengers like triisopropylsilane (B1312306) (TIS) to trap the released tert-butyl cation, is the standard method. However, milder and more selective methods have been developed for sensitive substrates.

Recent advancements include cleavage using a catalytic amount of the tris-4-bromophenylamminium radical cation ("magic blue") with triethylsilane as a sacrificial reductant. acs.org This method avoids strong acids and high temperatures. acs.org Another mild procedure employs a combination of cerium(III) chloride (CeCl₃) and sodium iodide (NaI) in acetonitrile (B52724), which is chemoselective and compatible with many other functional groups. researchgate.net

Table 4: Methods for tert-Butoxy Ether Formation and Cleavage

| Transformation | Reagent(s) | Solvent | Key Features |

|---|---|---|---|

| Formation | Tf₂NH (cat.), t-BuOAc | t-BuOAc | Powerful, avoids hazardous isobutylene gas. organic-chemistry.org |

| Formation | Boc₂O, Mg(ClO₄)₂ (cat.) | Aprotic Solvent | Mild Lewis acid-catalyzed method. organic-chemistry.org |

| Cleavage (Standard) | TFA, TIS | DCM | Strong acid, highly effective. |

| Cleavage (Mild) | CeCl₃, NaI | Acetonitrile | Chemoselective, avoids strong acid. researchgate.net |

Orthogonal Protection Strategies for Multi-Functionalized Scaffolds

The concept of orthogonal protection is fundamental in the stepwise synthesis of molecules with multiple reactive sites. youtube.com It allows for the selective removal of one protecting group in the presence of others, enabling precise and controlled bond formation. The Fmoc/tBu protection strategy is a classic example of an orthogonal pair, where the Fmoc group is susceptible to cleavage by a base, typically piperidine, while the tBu group is removed under acidic conditions, such as with trifluoroacetic acid (TFA). lgcstandards.com

This compound embodies this orthogonality within a single, compact building block. This dual protection allows it to be incorporated into a growing molecular scaffold where either the amino or the hydroxyl functionality can be selectively unmasked for further elaboration. For instance, in solid-phase peptide synthesis (SPPS), the Fmoc group can be removed to allow for the extension of a peptide chain from the amino terminus, while the tBu-protected hydroxyl group remains intact. chemimpex.com Conversely, in scenarios where modification of the hydroxyl group is desired, the tBu group can be selectively cleaved without affecting the Fmoc-protected amine.

This inherent orthogonality makes Fmoc-O-tert-butyl-L-threoninol an ideal candidate for the construction of multi-functionalized scaffolds, which are core structures upon which various chemical moieties can be appended to create molecules with specific functions. These scaffolds are instrumental in fields such as drug discovery and materials science. nih.gov

Below is a table summarizing the orthogonal deprotection conditions for the functional groups present in this compound:

| Functional Group | Protecting Group | Deprotection Reagent | Stability |

| Amino | Fmoc | 20% Piperidine in DMF | Stable to acid |

| Hydroxyl | tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) | Stable to base |

Chemical Derivatization for Expanded Utility

The utility of this compound extends beyond its direct incorporation as a protected amino alcohol. Its functional groups serve as handles for a variety of chemical transformations, allowing for the creation of diverse and complex molecular architectures.

Transformation of the Amino Alcohol Functionality for Complex Molecular Architectures

The amino and alcohol functionalities of this building block can be chemically modified to introduce new functionalities and to construct intricate molecular frameworks. For instance, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a reactive site for subsequent carbon-carbon bond-forming reactions or amide bond formations. This transformation opens up possibilities for the synthesis of non-natural amino acids and peptide mimics with altered backbones.

Furthermore, the amino group, after deprotection of the Fmoc group, can be subjected to a range of reactions beyond standard peptide coupling. These include reductive amination, acylation with non-amino acid partners, and participation in cyclization reactions to form heterocyclic scaffolds. Such derivatizations are crucial in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but often exhibit improved properties such as enhanced stability and bioavailability. researchgate.net

Scaffold Modification for Specific Research Objectives

The core structure of this compound can itself be viewed as a scaffold that can be systematically modified to achieve specific research goals. By leveraging the orthogonal protection, different functionalities can be selectively introduced at either the amino or hydroxyl position. This allows for the construction of libraries of related compounds for screening in drug discovery programs.

For example, after incorporation into a larger molecule, the selective deprotection of the tBu ether could allow for the attachment of a fluorescent probe or a polyethylene glycol (PEG) chain to modify the pharmacokinetic properties of the molecule. Similarly, the deprotected amine can be used as an attachment point for cytotoxic drugs in the development of antibody-drug conjugates or for the introduction of specific ligands to target cellular receptors. The ability to perform these modifications in a controlled and stepwise manner is a direct consequence of the orthogonal protecting groups present in the parent molecule.

The following table outlines potential derivatization pathways for the functional groups of this compound:

| Functional Group | Potential Derivatization Reactions | Resulting Functionality |

| Hydroxyl (after tBu deprotection) | Oxidation, Esterification, Etherification | Aldehyde, Carboxylic Acid, Ester, Ether |

| Amino (after Fmoc deprotection) | Acylation, Reductive Amination, Sulfonylation | Amide, Secondary Amine, Sulfonamide |

Advanced Applications in Peptide and Peptidomimetic Design

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

The use of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol in solid-phase peptide synthesis (SPPS) requires specialized strategies for its attachment to the solid support and subsequent chain elongation. The Fmoc/tBu strategy is the standard framework, where the Nα-Fmoc group provides temporary protection, removed at each cycle, and the acid-labile tert-butyl (tBu) group offers semi-permanent protection for the threonine side-chain hydroxyl. peptide.com

Due to the steric hindrance presented by the β-carbon and the bulky O-tert-butyl group, the coupling of the subsequent amino acid onto the deprotected amine of the this compound residue can be challenging. Standard coupling conditions may prove inefficient, necessitating optimized procedures to ensure high yields and prevent deletion sequences.

Research on sterically demanding, structurally similar analogs, such as 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine, provides a strong model for optimizing coupling to residues like this compound. nih.gov For solution-phase synthesis, coupling reagents like 2-(1H-benzotriazole-l-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of N-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA) have proven effective. nih.gov For solid-phase synthesis, specific conditions are required to achieve racemization-free incorporation. When the hindered residue is not the first to be attached to the resin, a combination of N,N'-diisopropylcarbodiimide (DIC) and HOBt at reduced temperatures for extended periods is recommended to ensure complete and epimerization-free coupling. nih.gov

| Coupling Scenario | Recommended Reagents | Key Parameters | Rationale | Reference |

|---|---|---|---|---|

| Solution-Phase Coupling | TBTU / HOBt / DIPEA | Room temperature, DMF solvent | Standard, effective activation for hindered amino acid derivatives. | nih.gov |

| Solid-Phase Coupling (Intra-sequence) | DIC / HOBt | 3.0 eq. Amino Acid, 2.7 eq. DIC, 3.0 eq. HOBt, 0°C for 20 hours | Milder activation with reduced temperature and longer reaction time minimizes racemization and ensures high coupling efficiency for sterically demanding residues. | nih.gov |

| Solid-Phase Coupling (C-terminal to resin) | DIC / HOBt / CuCl₂ | Addition of 1.0 eq. CuCl₂ to the coupling mixture | The addition of copper(II) chloride is reported to suppress racemization during the initial esterification to the resin. | nih.gov |

These optimized protocols highlight the need for careful selection of coupling reagents and reaction conditions to overcome the steric bulk of the t-butoxy side chain, ensuring the integrity and purity of the final peptide.

The removal of the Nα-Fmoc protecting group is a critical step in each cycle of SPPS. The mechanism proceeds via a base-catalyzed β-elimination, where a base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring system. altabioscience.com This leads to the formation of a dibenzofulvene (DBF) intermediate, which is trapped by the amine to form a stable adduct. altabioscience.comnih.gov

While this process is generally efficient, the kinetics can be significantly influenced by the steric environment of the N-terminal residue. For sterically hindered residues like this compound, the bulky t-butyl group can impede the approach of the piperidine molecule, potentially slowing the deprotection rate. nih.gov Studies on other hindered amino acids, such as arginine derivatives, have shown that deprotection can require longer reaction times to reach completion compared to unhindered residues like leucine. nih.gov In cases of severe peptide aggregation, which can be promoted by bulky residues, Fmoc removal can be further decelerated. Therefore, extended deprotection times (e.g., >10 minutes) or double deprotection steps are often employed to ensure the complete removal of the Fmoc group and prevent the formation of deletion peptide impurities. nih.govuci.edu Monitoring the deprotection via UV spectroscopy of the released DBF-piperidine adduct can be used to quantify the reaction's completeness. iris-biotech.de

Synthesizing C-terminal peptide alcohols via SPPS is not possible with conventional linkers like Wang or PAM, which require a C-terminal carboxylic acid for attachment. google.com The primary alcohol of this compound necessitates specialized resin and linker strategies for its immobilization.

The most direct and widely used method involves the 2-chlorotrityl chloride (2-CTC) resin. ksyun.combiosynth.com This resin is highly reactive towards hydroxyl groups in the presence of a non-nucleophilic base like DIPEA, forming a stable ether linkage. peptide.comresearchgate.net This process is advantageous as it proceeds under mild conditions, avoids the need for carboxyl activation, and is known to be free from racemization. sigmaaldrich.com After the amino alcohol is loaded, any remaining reactive chloride sites on the resin are "capped" with methanol (B129727) to prevent side reactions. ksyun.com

Alternative strategies have been developed to provide more flexibility. Ferrer-Gago et al. described the functionalization of Rink, Ramage, and Sieber-chloride resins to allow for the attachment of Fmoc-amino alcohols, creating pre-loaded resins suitable for the straightforward synthesis of peptide alcohols. nih.gov Another approach utilizes the 4-(hydroxymethyl)benzoic acid (HMBA) linker, where the peptide alcohol is released from the support via reduction with sodium borohydride (B1222165) (NaBH₄). sigmaaldrich.com

| Linker/Resin Strategy | Attachment Chemistry | Cleavage Condition | Key Advantages | Reference |

|---|---|---|---|---|

| 2-Chlorotrityl Chloride (2-CTC) Resin | Direct reaction of alcohol with resin using DIPEA in DCM. | Mildly acidic (e.g., 5% TFA or 30% HFIP in DCM). | Racemization-free attachment; allows for release of fully protected peptide alcohol. | ksyun.combiosynth.commerckmillipore.com |

| Functionalized Amide Resins (Rink, Sieber) | Fmoc-amino alcohol is attached to a modified linker handle on the resin. | Standard TFA cocktail (e.g., 95% TFA). | Provides pre-loaded resins for direct use in standard Fmoc/tBu SPPS protocols. | nih.gov |

| HMBA Linker | Esterification of the linker with the amino alcohol. | Reductive cleavage with NaBH₄. | Orthogonal cleavage strategy, leaving acid-labile side-chain protecting groups intact. | sigmaaldrich.com |

Development of Novel Peptide and Peptidomimetic Architectures

The incorporation of this compound is a powerful tool for creating peptides with non-natural backbones, leading to novel three-dimensional structures and altered biological properties.

While true β-peptides are composed of β-amino acids (where the amino group is on the β-carbon relative to the carboxyl group), researchgate.netlookchem.com the integration of amino alcohols like this compound results in the formation of hybrid peptides or peptidomimetics. When this building block is incorporated into a growing peptide chain, the subsequent coupling must occur between the N-terminal amine of the next amino acid and the C-terminal primary alcohol of the amino alcohol residue. This forms an ester bond rather than a standard amide (peptide) bond.

Such a molecule, containing both amide and ester linkages in its backbone, is known as a depsipeptide. google.com The presence of the ester bond alters the local geometry, hydrogen bonding capacity, and conformational flexibility of the peptide backbone. This modification can significantly impact the molecule's secondary structure and its interaction with biological targets, and it often imparts increased resistance to enzymatic degradation by proteases, which specifically recognize and cleave amide bonds.

This compound is classified as a non-proteinogenic amino acid (NPAA) analog. nih.gov The use of NPAAs is a primary strategy in medicinal chemistry to overcome the limitations of natural peptides, such as poor metabolic stability and limited structural diversity. nih.gov

The incorporation of this specific building block introduces several key modifications simultaneously:

Reduced Carbonyl: The replacement of the carboxylic acid with a primary alcohol removes a key hydrogen bond acceptor and changes the electronic character of the backbone at that position.

Backbone Extension: The -CH₂-OH terminus alters the spacing between adjacent residues compared to a standard α-amino acid.

Bulky, Protected Side Chain: The t-butyl ether provides a sterically demanding, non-polar side chain that can be used to probe interactions with hydrophobic pockets in target receptors or enzymes.

These features make this compound a versatile tool for constructing peptidomimetics. By systematically replacing proteinogenic amino acids with this analog, researchers can create libraries of novel molecules with potentially enhanced proteolytic stability, improved cell permeability, and unique conformational profiles designed to optimize binding affinity and biological activity. nih.govnih.gov

Design and Synthesis of Constrained and Macrocyclic Peptides

The synthesis of peptides with constrained and macrocyclic architectures is a key strategy in medicinal chemistry to enhance biological activity, receptor selectivity, and metabolic stability compared to their linear counterparts. The incorporation of specialized building blocks is central to these efforts. While a wide array of Fmoc-protected amino acids and their derivatives are routinely employed in solid-phase peptide synthesis (SPPS) for constructing such complex structures, the specific role and application of This compound in the direct formation of constrained or macrocyclic peptides are not extensively documented in publicly available scientific literature.

Standard methodologies for peptide cyclization often involve head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages. These are typically achieved through the formation of amide bonds, disulfide bridges, or other covalent connections facilitated by the reactive groups present on the amino acid residues within the peptide sequence. The selection of protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group for the N-terminus and various acid-labile groups like tert-butyl (tBu) for side chains, is critical for the orthogonal strategy required in SPPS. altabioscience.comembrapa.br

Peptide and peptidomimetic synthesis relies on a robust toolbox of building blocks and synthetic strategies. rsc.orgnih.gov The development of novel reagents and methodologies is a continuous effort in the field. nih.govnih.gov For instance, the synthesis of peptide-peptoid hybrids and other modified peptides often involves custom-synthesized building blocks to impart specific structural and functional properties. nih.gov

General approaches to macrocyclization include the use of coupling reagents like HBTU to facilitate amide bond formation between the N- and C-termini of a linear peptide precursor after its cleavage from the resin. rsc.orgnih.gov Alternative strategies involve the incorporation of amino acids with reactive side chains that can be selectively deprotected and linked.

While the specific compound of interest is not prominently featured in the context of macrocyclization, the principles of peptide constraint are well-established. The table below outlines common strategies used for peptide cyclization, which could theoretically be adapted for novel building blocks.

| Cyclization Strategy | Description | Key Amino Acids/Moieties Involved |

| Head-to-Tail Cyclization | Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide. | Any N-terminal and C-terminal amino acids. |

| Side-Chain-to-Side-Chain Cyclization | Covalent linkage between the side chains of two amino acid residues within the peptide sequence. | Cysteine (disulfide bridges), Aspartic Acid/Glutamic Acid and Lysine (amide bonds). |

| Backbone-to-Side-Chain Cyclization | An amide bond is formed between the peptide backbone (N-terminus or C-terminus) and an amino acid side chain. | N-terminus with Aspartic Acid/Glutamic Acid side chain; C-terminus with Lysine/Ornithine side chain. |

Further research and publication would be necessary to fully elucidate the potential and specific methodologies for utilizing this compound in the design and synthesis of constrained and macrocyclic peptides.

Exploration of Chiral Recognition and Stereochemical Control

Mechanistic Studies of Chirality Transfer and Induction

Chirality transfer is a fundamental concept in asymmetric synthesis where the stereochemical information from a chiral molecule is transmitted to a newly formed stereocenter in a product. In the context of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol, the (S)-configured stereocenter is the source of this chiral information. The mechanism of this transfer, while not extensively documented for this specific molecule, can be understood through established principles observed in similar β-amino alcohol systems.

The transfer of chirality often occurs through the formation of a rigid, cyclic transition state. For instance, in reactions involving the hydroxyl and amino groups, the molecule can chelate to a metal center, creating a well-defined steric environment. Any subsequent reaction at or near the chiral center will be influenced by the spatial arrangement of the substituents. The bulky t-butoxy and Fmoc groups play a crucial role by sterically shielding one face of the molecule, thereby directing an incoming reagent to the opposite, more accessible face.

A study on the reaction of β-hydroxy amino acids with aldehydes in the presence of nickel(II) ions demonstrated a highly stereospecific chirality transfer. nih.gov The reaction proceeds through a fused three-ring intermediate where the configuration of the new stereocenters is dictated by the original chirality of the amino acid's α-carbon. nih.gov Specifically, an (S)-configuration at the α-carbon directed the formation of (R)-configured centers at the newly formed stereogenic nitrogen and aldehyde carbon atoms. nih.gov This high degree of stereospecificity is attributed to the formation of a rigid coordination complex where steric hindrance minimizes the number of accessible conformations. nih.gov Although this compound is an amino alcohol and not an amino acid, similar principles of forming a rigid, chelated intermediate can be applied to predict and explain chirality transfer in its reactions.

Chirality induction can also occur through non-covalent interactions. Research has shown that protected amino acids can induce a preferred screw-sense in helical polymers through non-bonding interactions, effectively transferring chiral information without a covalent bond in the transition state. nih.gov The effectiveness of this induction was found to be dependent on the nature of the protecting groups. nih.gov This suggests that the N-Fmoc group, with its large aromatic system, could participate in π-π stacking or other non-covalent interactions to influence the stereochemical environment of a reaction.

Diastereoselective Transformations and Substrate Control

When a molecule containing a stereocenter undergoes a reaction that creates a new stereocenter, the two resulting diastereomers are typically formed in unequal amounts. This phenomenon, known as diastereoselection, is a cornerstone of modern asymmetric synthesis. This compound is an excellent example of a substrate where the existing chirality at C2 can exert powerful control over the formation of new stereocenters, an effect known as substrate control.

The principle behind substrate control is that the pre-existing chiral center, along with its substituents, creates a diastereotopic environment. The approach of a reagent to the reactive site is sterically hindered on one face of the molecule more than the other. This energetic difference in the transition states leads to the preferential formation of one diastereomer. The Felkin-Anh and Cram chelation models are often used to predict the outcome of such nucleophilic additions to carbonyl groups adjacent to a stereocenter.

In the case of this compound, if the primary alcohol were oxidized to an aldehyde, the subsequent addition of a nucleophile would be highly diastereoselective. The bulky O-t-butyl ether and the N-Fmoc group would direct the incoming nucleophile to the less hindered face, as predicted by these models.

A relevant example is the asymmetric synthesis of a protected 7-aza-tryptophan derivative. researchgate.net In this synthesis, the alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base with a substituted chloromethyl group proceeded with excellent diastereoselectivity, yielding only one diastereomer of the product. researchgate.net This high level of control was attributed to the chiral ligand on the nickel complex, which created a rigid and sterically defined environment for the alkylation reaction. researchgate.net This demonstrates how a chiral auxiliary, analogous to the chiral backbone of our target molecule, can completely control the stereochemical outcome of a bond-forming reaction.

The table below illustrates the concept of substrate-controlled diastereoselectivity from a study on the synthesis of γ-amino alcohols, showing how the choice of catalyst can influence the diastereomeric ratio (d.r.) in the reduction of a chiral β-amino ketone.

| Substrate | Reaction | Catalyst/Reagent | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|

| N-PMP-protected β-amino ketone | Asymmetric Hydrogenation | [Rh(cod)Cl]₂ / Ligand | >99:1 | nih.gov |

| N-PMP-protected β-amino ketone | Asymmetric Transfer Hydrogenation | [Ir(p-cymene)Cl₂]₂ / Ligand | 3:97 | nih.gov |

This data shows that by choosing the appropriate reaction conditions, one can selectively access either the syn or the anti diastereomer. nih.gov Similarly, the inherent chirality of this compound would be expected to strongly favor one diastereomeric product in reactions that form a new stereocenter, making it a powerful tool for the synthesis of complex, stereochemically defined molecules.

Analytical Methodologies for Compound Characterization and Purity Profiling

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone for separating the target compound from impurities, starting materials, and potential stereoisomers. High-Performance Liquid Chromatography (HPLC) is the principal technique, while Gas Chromatography-Mass Spectrometry (GC-MS) can be applied to volatile derivatives.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and, crucially, the enantiomeric excess of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol. phenomenex.com The development of a robust HPLC method is critical, as the final purity of synthetic peptides is directly influenced by the chemical and chiral purity of the protected amino acid building blocks used. phenomenex.com

Method development focuses on optimizing the separation of the desired (S)-enantiomer from its (R)-enantiomer and other process-related impurities. Chiral stationary phases (CSPs) are essential for enantioseparation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad selectivity for N-blocked amino acids, including Fmoc-protected derivatives. phenomenex.comresearchgate.netsigmaaldrich.com

Reversed-phase (RP-HPLC) is a common mode of separation for these compounds. phenomenex.comsigmaaldrich.com The mobile phase typically consists of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and an acidic additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape and retention. phenomenex.com Detection is usually performed using a UV detector, leveraging the strong chromophore of the Fmoc group, with a typical wavelength set around 220 nm or 265 nm. phenomenex.com Photodiode Array (DAD) and fluorescence detectors can also be employed for enhanced specificity and sensitivity. nih.gov

The optimization of method parameters, including the choice of CSP, mobile phase composition, flow rate, and column temperature, is crucial for achieving baseline resolution of all relevant species in a reasonable analysis time. researchgate.netnih.gov

Table 1: Typical HPLC Parameters for Analysis of Fmoc-Amino Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Stationary Phase (Column) | Chiral Stationary Phase (e.g., Lux Cellulose-1, CHIRALPAK IA, CHIROBIOTIC T) phenomenex.comresearchgate.netsigmaaldrich.com | To separate the (S) and (R) enantiomers. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid phenomenex.com | To elute the compound from the column; acid improves peak shape. |

| Flow Rate | 0.5 - 1.5 mL/min phenomenex.com | Controls the speed of the separation and influences resolution. |

| Detection | UV at 220 nm or 265 nm phenomenex.com | To detect the Fmoc-protected compound as it elutes. |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) nih.gov | Can affect retention times and selectivity. |

| Injection Volume | 5 - 20 µL phenomenex.com | The amount of sample introduced into the system. |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its low volatility and thermal lability, stemming from the polar hydroxyl and N-H functional groups. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. A common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.

Once derivatized, the compound can be analyzed using a GC-MS system. The GC separates the derivatized compound from other volatile components of the sample mixture. nih.gov A capillary column, such as an HP-5MS (a low-bleed, non-polar phase), is typically used for this purpose. nih.gov The carrier gas is usually an inert gas like helium. nih.gov

The separated components then enter the mass spectrometer, which serves as the detector. Electron Ionization (EI) is a common ionization technique where the molecules are bombarded with high-energy electrons, causing fragmentation. hmdb.ca The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which aids in structural confirmation, and the molecular ion peak confirms the molecular weight of the derivative. This untargeted approach is effective for identifying and profiling various metabolites and derivatives in a sample. nih.gov

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum would exhibit characteristic signals for each part of the molecule.

The fluorenyl (Fmoc) group would show a series of multiplets in the aromatic region (typically ~7.2-7.8 ppm). The nine protons of the tert-butoxy (B1229062) group would appear as a sharp singlet at approximately 1.1-1.3 ppm. The protons of the propanol (B110389) backbone, including those on the chiral carbons and the hydroxymethyl group, would appear as a set of multiplets with specific chemical shifts and coupling patterns that confirm the connectivity. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to definitively assign these proton and carbon signals.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Fmoc Group | Aromatic Protons (8H) | 7.20 - 7.80 | Multiplets |

| Fmoc Group | CH and CH₂ | 4.10 - 4.40 | Multiplets |

| Propanol Backbone | CH₂OH (2H) | 3.50 - 3.70 | Multiplet |

| Propanol Backbone | NH-CH (1H) | 3.80 - 4.00 | Multiplet |

| Propanol Backbone | O-CH₂ (2H) | 3.20 - 3.40 | Multiplet |

| t-Butoxy Group | C(CH₃)₃ (9H) | 1.10 - 1.30 | Singlet |

| Amide | N-H (1H) | ~5.5 - 6.5 | Broad Singlet / Doublet |

| Alcohol | O-H (1H) | Variable | Broad Singlet |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ would correspond to the O-H stretching of the alcohol group. The N-H stretching of the carbamate (B1207046) would appear around 3300 cm⁻¹. A strong absorption peak at approximately 1690-1720 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the urethane (B1682113) (carbamate) functional group. researchgate.net Other key signals include C-O stretching and the characteristic absorptions for aromatic C-H bonds from the fluorenyl moiety. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used for quantitative analysis and to confirm the presence of chromophores. nih.gov In this compound, the dominant chromophore is the fluorenyl group of the Fmoc protector. It exhibits strong absorbance in the UV region, typically with two main absorption maxima (λ_max_), one around 265 nm and another, more intense peak, near 300 nm. This property is exploited for UV detection in HPLC. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch | 3300 - 3400 (Broad) |

| Amide (Carbamate) | N-H Stretch | ~3300 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Aliphatic | C-H Stretch | 2850 - 2980 |

| Carbonyl (Carbamate) | C=O Stretch | 1690 - 1720 (Strong) |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Ether | C-O Stretch | 1050 - 1150 |

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nih.gov For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would typically be used, which would show a prominent peak for the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the compound's elemental composition, which serves as definitive proof of its chemical formula, distinguishing it from other molecules with the same nominal mass. researchgate.net Tandem mass spectrometry (MS/MS) experiments can be performed, where the parent ion is isolated and fragmented to produce product ions. The resulting fragmentation pattern provides further confirmation of the molecule's structure.

Optical Purity Determination Methods

The determination of optical purity is a critical analytical step in the characterization of chiral molecules such as this compound. It ensures that the enantiomeric excess of the desired (S)-enantiomer is high and that the (R)-enantiomer is present in negligible amounts, if at all. The control of chiral purity is paramount, particularly for building blocks used in the synthesis of therapeutic peptides, to mitigate the risks of undesired pharmacological or toxicological effects from diastereomeric impurities. rsc.org The expected enantiomeric purity for such compounds is often greater than 99.0% enantiomeric excess (ee), with some applications requiring a purity of ≥99.8% ee. phenomenex.com

Several analytical techniques are employed to ascertain the optical purity of Fmoc-protected amino alcohols. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is a predominant and powerful method for this purpose. phenomenex.com Other methods, including fluorescence-based assays and recrystallization techniques, also find application.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly precise technique for separating and quantifying enantiomers. phenomenex.com The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation and quantification. For N-Fmoc protected amino derivatives, polysaccharide-based CSPs are particularly effective. phenomenex.comwindows.net

Research has demonstrated the successful separation of various N-Fmoc-α-amino acids using polysaccharide-based chiral stationary phases like Lux Cellulose and Amylose columns in a reversed-phase mode. phenomenex.comwindows.net These methods are advantageous due to their speed, high level of detection, and ease of use. phenomenex.com The mobile phase composition, including the organic modifier (e.g., acetonitrile) and acidic additives (e.g., trifluoroacetic acid - TFA), plays a significant role in achieving successful chiral recognition and separation. rsc.orgwindows.net

The selection of the appropriate chiral stationary phase is crucial. Studies have shown that for a range of 19 common Fmoc-protected α-amino acids, a screening approach using multiple polysaccharide-based CSPs can identify a suitable column for baseline resolution. windows.net For instance, Lux® Cellulose-2 has been shown to be highly successful in resolving a majority of these derivatives. windows.net The CHIROBIOTIC line of CSPs, which are based on macrocyclic glycoproteins, are also effective for resolving N-blocked amino acids. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Conditions for Separation of Fmoc-Protected Amino Derivatives

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Lux® Cellulose-2 | Lux® Cellulose-3 | CHIROBIOTIC T |

| Mobile Phase | Acetonitrile / Water with 0.1% TFA | Methanol / 1% TEAA, pH 4.1 | Polar Organic or Polar Ionic Modes |

| Detection | UV | UV | UV |

| Application Note | Effective for a broad range of Fmoc-amino acids, achieving baseline resolution for most. windows.net | Provides complementary selectivity to other cellulose-based phases. windows.net | Suitable for N-derivatized amino acids like Fmoc and t-BOC derivatives. sigmaaldrich.com |

This table is a generalized representation based on methods used for structurally similar Fmoc-protected amino acids and amino alcohols. Specific conditions for this compound would require method development and validation.

Other Methodologies

Beyond chiral HPLC, other techniques can be utilized for determining enantiomeric excess.

A high-throughput fluorescence-based assay has been developed for determining the enantiomeric excess of various chiral compounds, including amino alcohols. nih.gov This method is based on the dynamic self-assembly of the analyte enantiomers with a chiral fluorescent ligand and a boronic acid to form diastereomeric complexes with distinct fluorescence intensities. nih.gov This technique is noted for its sensitivity, robustness, and tolerance to common impurities. nih.gov

Enantiomeric enrichment through recrystallization is another established method. researchgate.net Crystallization of a partially resolved chiral compound can lead to a precipitate with a higher enantiomeric excess, effectively purifying the desired enantiomer. researchgate.net This process relies on the different solubilities of the racemate and the enantiomerically enriched forms.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations can predict optimized geometries, electronic properties, and spectroscopic signatures.

Density Functional Theory (DFT) Studies of Electronic Properties

Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. The distribution of these orbitals would also be of interest. The HOMO is expected to be localized primarily on the electron-rich fluorenyl moiety of the Fmoc group, while the LUMO might be distributed across the carbamate (B1207046) portion of the Fmoc group.

The presence of the bulky t-butyl group on the ether linkage provides steric protection and also influences the local electronic environment, a factor that would be quantified by DFT calculations of partial atomic charges. peptide.comresearchgate.net

Table 1: Predicted DFT-Calculated Electronic Properties of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol This table presents hypothetical, yet representative, data based on typical values for similar organic molecules.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability, typical for protected amino acids. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influenced by the polar carbamate and hydroxyl groups. |

Conformational Analysis and Energy Landscapes

The flexibility of the propanol (B110389) backbone, combined with the bulky protecting groups, means that this compound can adopt multiple low-energy conformations. Conformational analysis is crucial for understanding which shapes the molecule is likely to assume in different environments.

Theoretical conformational searches, using methods like molecular mechanics force fields followed by DFT optimization of the lowest energy conformers, would reveal the preferred spatial arrangements of the Fmoc, t-butoxy, and hydroxyl groups. The analysis would likely show that the bulky Fmoc and t-butoxy groups dominate the conformational preferences, arranging themselves to minimize steric hindrance. Intramolecular hydrogen bonding between the N-H of the carbamate and the hydroxyl group's oxygen, or between the hydroxyl hydrogen and the ether oxygen, could also be a stabilizing factor in certain conformations. The resulting potential energy surface would map these stable conformers and the energy barriers between them.

Molecular Dynamics Simulations of Compound Interactions

While quantum chemical calculations are excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, especially in solution or in complex with other molecules. MD simulations on this compound would provide insights into its dynamic behavior. rsc.orgnih.gov

An MD simulation in a solvent like dimethylformamide (DMF), commonly used in peptide synthesis, would illustrate how the solvent molecules arrange around the solute and how the molecule's conformation fluctuates over time. wikipedia.org This is particularly relevant for understanding its solubility and reactivity in a synthesis environment. The simulations would track the rotational freedom around the various single bonds and the stability of any intramolecular hydrogen bonds. Such simulations rely on accurate force fields, which are sets of parameters describing the potential energy of the system. Validated force fields for peptides and amino acids, such as AMBER, would be applicable here. nih.gov

Rational Design Principles through In Silico Modeling

In silico modeling uses computational methods to predict how a molecule will interact with a biological target, such as an enzyme or receptor. For a building block like this compound, in silico modeling could be used to design peptides with specific properties.

For instance, if this amino alcohol were to be incorporated into a peptide, computational docking studies could predict how the resulting peptide would bind to a target protein. nih.gov The (S)-chirality at the second carbon, along with the specific side chain conformation dictated by the t-butoxy group, would be critical in determining the stereospecific interactions within a binding pocket. These models can guide the synthesis of novel peptide-based drugs or probes by predicting which modifications are likely to enhance binding affinity or selectivity. d-nb.info The principles of rational design, informed by such in silico models, allow for more efficient and targeted development of new molecules with desired functions.

Emerging Research Frontiers and Innovative Applications

Supramolecular Assembly and Advanced Material Science Applications

The ability of molecules to spontaneously organize into well-defined, functional structures is a cornerstone of modern materials science. The design of N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol, featuring both hydrophobic and hydrophilic moieties, makes it a prime candidate for such self-assembly processes.

The self-assembly of Fmoc-functionalized molecules, including amino acids and short peptides, is a well-documented phenomenon driven by a combination of non-covalent interactions. rsc.org The aromatic fluorenyl groups are known to engage in π-π stacking, which, along with hydrogen bonding, drives the formation of ordered supramolecular structures. rsc.org This inherent tendency for self-organization is a key feature of Fmoc-modified biomolecules, leading to the formation of various nanomaterials. rsc.org

The process of self-assembly for Fmoc-amino acids and their derivatives is often initiated by a change in environmental conditions, such as pH or solvent polarity, which triggers the formation of β-sheet-like arrangements. These structures can then further assemble into nanofibers, nanotubes, and other complex architectures.

A significant application of the self-assembly of Fmoc-functionalized molecules is the creation of hydrogels. These are three-dimensional networks of polymer chains that can absorb large amounts of water. Fmoc-amino acids and short peptides have been shown to be effective low molecular weight gelators, forming hydrogels with potential applications in biomedicine. rsc.org

The formation of these hydrogels is a direct result of the self-assembly of the Fmoc-containing building blocks into a fibrous network that entraps the solvent. The properties of the resulting hydrogel, such as its mechanical strength and stability, can be tuned by modifying the structure of the amino acid or peptide. While specific studies on hydrogels formed exclusively from this compound are not widely documented, the principles derived from studies of similar Fmoc-amino alcohols and acids are highly relevant.

| Fmoc-Functionalized Building Block | Observed Self-Assembled Structure | Potential Application |

| Fmoc-amino acids | Nanofibers, nanotubes, hydrogels | Drug delivery, tissue engineering |

| Fmoc-dipeptides | Nanotubes, nanovesicles, hydrogels | Biosensing, cell culture |

| Fmoc-short peptides | Supramolecular gels, nanofibers | Biocatalysis, bio-templating |

Role in Bioconjugation and Chemical Biology Tool Development

Bioconjugation, the process of linking molecules to biomolecules such as proteins and nucleic acids, is a vital tool in chemical biology. The unique structure of this compound offers potential for its use in this field. The Fmoc group provides a handle for purification and can also be used to modulate the solubility and aggregation properties of the resulting bioconjugate.

The primary alcohol and the secondary amine in the molecule's backbone provide two potential sites for conjugation to other molecules. The tert-butoxy (B1229062) group serves as a protecting group for the hydroxyl function of the original serine side chain, preventing unwanted side reactions during synthesis and conjugation. This strategic protection is crucial in the multi-step synthesis of complex biomolecules.

While direct applications of this compound in bioconjugation are still an emerging area of research, its structural components are well-established in the synthesis of peptidomimetics and other bioactive molecules. For instance, Fmoc-protected amino alcohols are key intermediates in the synthesis of peptide alcohols, which are analogs of peptides with modified backbones. niscpr.res.in

Catalyst Development and Enantioselective Synthesis Innovations

The field of asymmetric catalysis has been significantly advanced by the use of chiral molecules to control the stereochemical outcome of chemical reactions. Chiral β-amino alcohols, such as the core structure of this compound, are a well-known class of ligands and catalysts for enantioselective transformations. niscpr.res.in

The synthesis of enantiomerically pure Fmoc-protected amino alcohols is a critical step in their application. One innovative method for their preparation is the Sharpless Asymmetric Aminohydroxylation (SAA) reaction. acs.orgnih.gov This reaction allows for the direct conversion of alkenes into chiral amino alcohols with high enantiomeric excess. acs.orgnih.gov The use of FmocNHCl as the nitrogen source in the SAA reaction has been shown to be a practical route for preparing a variety of Fmoc-protected amino alcohols. acs.orgnih.gov

Another synthetic approach involves the reduction of Fmoc-α-amino acid azides using sodium borohydride (B1222165) to yield the corresponding Fmoc-β-amino alcohols. niscpr.res.in This method is notable for its simplicity and efficiency. niscpr.res.in

While the direct use of this compound as a catalyst has not been extensively reported, its chiral amino alcohol scaffold is a promising platform for the design of new catalysts for enantioselective synthesis. The Fmoc group could play a dual role, not only as a protecting group but also as a bulky substituent that influences the steric environment around the catalytic center, thereby enhancing enantioselectivity.

| Synthetic Method | Key Reagents | Product | Significance |

| Sharpless Asymmetric Aminohydroxylation | Alkene, FmocNHCl, Chiral Ligand | Chiral Fmoc-amino alcohol | High enantioselectivity and yield acs.orgnih.gov |

| Reduction of Acid Azides | Fmoc-α-amino acid azide, NaBH4 | Fmoc-β-amino alcohol | Simple, rapid, and efficient niscpr.res.in |

Q & A

Q. What is the role of the Fmoc and tert-butoxy groups in N-Fmoc-(S)-2-amino-3-t-butoxy-1-propanol during peptide synthesis?

- Methodological Answer :

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting the peptide backbone . The tert-butoxy group acts as a hydroxyl-protecting group, stable under basic conditions but removable via strong acids like trifluoroacetic acid (TFA). This dual protection enables sequential coupling of amino acids while preserving stereochemical integrity.

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer :

Store at -15°C in a dry, inert atmosphere to prevent hydrolysis of the Fmoc group and oxidation of the tert-butoxy moiety. Use airtight containers with desiccants and avoid prolonged exposure to light or moisture . For handling, use chemical-resistant gloves (EN 374-certified) and work under fume hoods to minimize inhalation risks .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in sterically challenging peptide sequences?

- Methodological Answer :

Steric hindrance from the tert-butoxy group may reduce coupling efficiency. To address this:

Q. What analytical techniques validate the stereochemical purity of this compound post-synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol gradient to resolve enantiomers .

- NMR Spectroscopy : Analyze - and -NMR for diastereomeric splitting or coupling constants (e.g., -values for adjacent protons) .

- Optical Rotation : Compare observed values with literature data for configuration confirmation .

Q. How do researchers resolve contradictions in reported stability data for Fmoc-protected amino alcohols under basic conditions?

- Methodological Answer :

Discrepancies often arise from variations in base concentration, temperature, or solvent purity. To reconcile- Conduct stability assays under controlled conditions (e.g., 20% piperidine in DMF at 0°C vs. room temperature) .

- Use LC-MS to quantify decomposition products (e.g., free amine or fluorenyl byproducts) .

- Compare results with structurally analogous compounds (e.g., Fmoc-Ser(tBu)-OH) to identify trends .

Synthetic and Mechanistic Challenges

Q. What strategies mitigate racemization during the incorporation of this compound into peptide chains?

- Methodological Answer :

Racemization risks increase with prolonged exposure to basic or high-temperature conditions. Mitigation steps include:

Q. How does the tert-butoxy group influence solubility and purification of intermediates in multi-step syntheses?

- Methodological Answer :

The hydrophobic tert-butoxy group reduces aqueous solubility, necessitating purification via:- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (avoid basic conditions to prevent Fmoc cleavage) .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/heptane) for high-purity crystals .

- Membrane Filtration : Remove polar impurities using nanofiltration membranes in DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.